

2,5-dichloro-N-methylaniline hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: 2,5-dichloro-N-methylaniline hydrochloride

Cat. No.: B1421641

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An In-Depth Technical Guide to **2,5-dichloro-N-methylaniline hydrochloride**

Abstract

This technical guide provides a comprehensive overview of **2,5-dichloro-N-methylaniline hydrochloride** (CAS No: 1193389-58-0), a halogenated aromatic amine of significant interest in contemporary chemical research and development.^{[1][2][3]} As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer an in-depth perspective on the compound's properties, synthesis, and applications, grounded in established chemical principles. We will explore the causality behind experimental choices and present self-validating protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this versatile chemical intermediate.

Core Chemical and Physical Properties

2,5-dichloro-N-methylaniline hydrochloride is a crystalline solid belonging to the class of halogenated aromatic amines.^[1] Its structure, featuring a benzene ring substituted with two chlorine atoms and an N-methyl group, makes it a valuable precursor in various synthetic pathways.^[1] The hydrochloride salt form generally enhances aqueous solubility, a crucial characteristic for applications in biological assays and analytical procedures that utilize aqueous sample preparation.^[1]

A summary of its key identifiers and physicochemical properties is presented below. It is important to note that while many properties are well-documented, specific thermal data such as a precise melting point are not readily available in public databases, necessitating empirical determination for process safety and development.[1][4]

Property	Value	Source
CAS Number	1193389-58-0	[1][2][3][5]
Molecular Formula	C ₇ H ₈ Cl ₃ N	[1][5]
Molecular Weight	212.5 g/mol	[1][5]
IUPAC Name	2,5-dichloro-N-methylaniline;hydrochloride	[1]
Appearance	Crystalline Solid	[1]
Solubility	Enhanced aqueous solubility; sparingly soluble in chloroform; slightly soluble in methanol.	[1]
Canonical SMILES	CNC1=C(C=CC(=C1)Cl)Cl.Cl	[1]

Molecular Structure and Identification

The molecular structure of **2,5-dichloro-N-methylaniline hydrochloride** is fundamental to its reactivity and utility. The electron-withdrawing nature of the two chlorine atoms on the benzene ring influences the nucleophilicity of the amine, while the N-methyl group provides steric and electronic differentiation from its primary amine analog, 2,5-dichloroaniline.

Caption: Structure of **2,5-dichloro-N-methylaniline hydrochloride**.

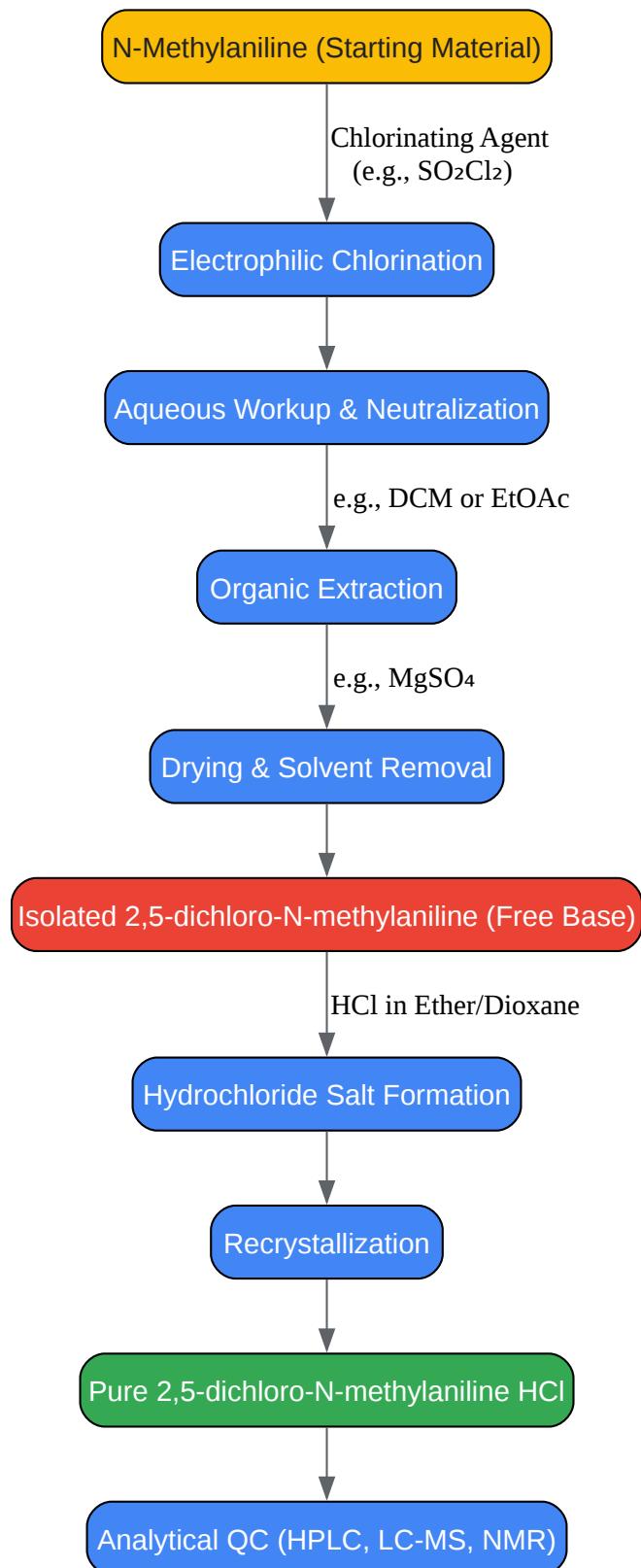
Applications in Scientific Research

The utility of **2,5-dichloro-N-methylaniline hydrochloride** stems from its functional groups, which allow it to serve as a versatile building block in organic synthesis and specialized research fields.

- **Intermediate in Organic Synthesis:** The compound is a key precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its dichloro-substituted ring and reactive amine group can be modified through various reactions, such as N-alkylation, acylation, or further aromatic substitutions, to build diverse molecular scaffolds. The historical significance of dichloroanilines in dye production and agrochemical synthesis provides a strong precedent for its utility.[1]
- **Biochemical Research and Proteomics:** It is utilized as a reagent in proteomics for studying protein interactions and modifications.[1] The aromatic ring and amine group can participate in bioconjugation reactions, which involve linking molecules for applications like protein labeling or creating affinity probes.[1] It is also categorized as a "Protein Degrader Building Block," suggesting its use in the development of technologies like PROTACs (Proteolysis Targeting Chimeras).[5]
- **Analytical Chemistry:** In certain contexts, this compound may be used as a standard reference material for the development and validation of analytical methods involving halogenated aromatic amines.[1]

Synthesis and Characterization Workflow

The synthesis and subsequent analysis of **2,5-dichloro-N-methylaniline hydrochloride** require a systematic and well-controlled workflow to ensure high purity and verifiable identity.



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Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

This protocol describes a common method for synthesizing **2,5-dichloro-N-methylaniline hydrochloride** via the direct chlorination of N-methylaniline.[\[1\]](#)

Rationale: Direct chlorination of N-methylaniline is an effective method for introducing chlorine atoms onto the aromatic ring. The use of a suitable chlorinating agent and controlled conditions allows for selective substitution. The final step involves treatment with hydrochloric acid to form the more stable and often more water-soluble hydrochloride salt.[\[1\]](#)

Step-by-Step Methodology:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas), charge N-methylaniline (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichloromethane.[\[1\]](#)
- **Chlorination:** Cool the flask in an ice bath. Slowly add a chlorinating agent (e.g., sulfonyl chloride, SO_2Cl_2 , 2.1 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C. The stoichiometry is chosen to favor dichlorination.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[\[1\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Cool the mixture to room temperature and quench by carefully pouring it over crushed ice. Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
- **Isolation of Free Base:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dichloro-N-methylaniline free base.

- Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether (or gaseous HCl) dropwise until precipitation is complete.
- Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove impurities. Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure **2,5-dichloro-N-methylaniline hydrochloride**.

Experimental Protocol: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing purity.

Rationale: A gradient reverse-phase HPLC method provides excellent resolution for separating the target compound from starting materials, regioisomers, and other impurities. UV detection is suitable due to the aromatic nature of the analyte.

Step-by-Step HPLC Method:

- **System:** An HPLC system equipped with a UV-Vis detector.
- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- **Mobile Phase A:** 0.1% Trifluoroacetic Acid (TFA) in Water.
- **Mobile Phase B:** 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- **Gradient:**
 - 0-2 min: 5% B
 - 2-17 min: 5% to 95% B
 - 17-20 min: 95% B
 - 20-21 min: 95% to 5% B

- 21-25 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.
- Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram. Identity can be confirmed by coupling the HPLC to a Mass Spectrometer (LC-MS) to verify the molecular weight.^[6] Further structural confirmation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety and Handling

While specific toxicity data for **2,5-dichloro-N-methylaniline hydrochloride** is limited, its structure suggests that it should be handled with care.^{[1][4]}

- Potential Hazards: Aromatic chlorides can be irritating to the skin, eyes, and respiratory system. Some aromatic amines are known to have carcinogenic properties.^[1]
- Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- First Aid: In case of inhalation, move to fresh air. In case of skin or eye contact, rinse immediately with plenty of water. Seek medical attention if irritation persists.^[4]

Conclusion

2,5-dichloro-N-methylaniline hydrochloride is a chemical intermediate with demonstrated and potential applications across several scientific disciplines. Its synthesis is achievable

through standard organic chemistry techniques, and its purity can be rigorously assessed using modern analytical methods. A thorough understanding of its properties, handling requirements, and synthetic rationale is essential for its effective and safe utilization in research and development endeavors.

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